N-(pyridin-4-ylmethyl)adamantane-1-carboxamide
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Overview
Description
WAY-604116 is a chemical compound known for its role as a sphingosine kinase inhibitor . It has a molecular formula of C17H22N2O and a molecular weight of 270.37 g/mol . This compound is primarily used in scientific research due to its ability to inhibit sphingosine kinase, an enzyme involved in the sphingolipid signaling pathway .
Preparation Methods
The synthesis of WAY-604116 involves several steps, starting with the preparation of the adamantane core structure. The adamantane derivative is then reacted with pyridine derivatives under specific conditions to form the final product . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Chemical Reactions Analysis
WAY-604116 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of WAY-604116 may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
WAY-604116 has several scientific research applications, including:
Mechanism of Action
WAY-604116 exerts its effects by inhibiting sphingosine kinase, an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P) . S1P is a bioactive lipid that regulates various cellular processes, including proliferation, migration, and survival . By inhibiting sphingosine kinase, WAY-604116 reduces the levels of S1P, thereby modulating these cellular processes . The molecular targets and pathways involved include the sphingolipid signaling pathway and downstream effectors such as protein kinase C and mitogen-activated protein kinases .
Comparison with Similar Compounds
WAY-604116 is unique among sphingosine kinase inhibitors due to its specific structure and mechanism of action . Similar compounds include:
SLM6031434 hydrochloride: A highly selective sphingosine kinase 2 inhibitor with different selectivity profiles for various sphingosine kinase isoforms.
MP-A08: A selective ATP-competitive inhibitor of sphingosine kinase 1.
PF-543 hydrochloride: A potent and selective inhibitor of sphingosine kinase 1, known for its ability to induce apoptosis and autophagy.
Properties
Molecular Formula |
C17H22N2O |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H22N2O/c20-16(19-11-12-1-3-18-4-2-12)17-8-13-5-14(9-17)7-15(6-13)10-17/h1-4,13-15H,5-11H2,(H,19,20) |
InChI Key |
GYWQBPYNAGLBSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
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